Notch Pathway Inhibition: A Unique Mechanism
20S,24R-Epoxydammar-12,25-diol-3-one is explicitly characterized as a novel Notch inhibitor. It reduces the protein expression of NOTCH1, NICD, and HES1, and downregulates Notch target genes in HEK293 cells . This specific mechanism is not reported for the vast majority of structurally similar dammarane-type triterpenoids, which often show weak, non-specific cytotoxicity (e.g., IC50 >100 μM for 20S,24S-epoxy-3α,25-dihydroxy-dammarane against multiple cell lines) [1].
| Evidence Dimension | Mechanism of Action / Cellular Target Engagement |
|---|---|
| Target Compound Data | Reduces protein expression of NOTCH1, NICD, HES1; downregulates Notch target genes. |
| Comparator Or Baseline | Class-level baseline: Structurally related dammarane triterpenoids (e.g., 20S,24S-epoxy-3α,25-dihydroxy-dammarane) demonstrate weak cytotoxicity (IC50 >100 μM) with no reported Notch inhibition [1]. |
| Quantified Difference | Qualitative mechanistic distinction: The compound is defined as a Notch pathway inhibitor, a property not shared by its close structural analogs. Class-level cytotoxicity data indicates >100 μM for a related analog [1]. |
| Conditions | Target Compound: HEK293 cell line. Comparator Class: MCF-7, B16-F10, CV-1 cell lines. |
Why This Matters
This mechanistic specificity is essential for researchers investigating Notch-driven pathologies, making the compound a non-substitutable tool, as other dammaranes in the same class do not exhibit this defined activity.
- [1] Supratman, U., et al. (2021). Cytotoxic Dammarane-Type Triterpenoids from Aglaia cucullata Peel Fruit. (Reported in Stanford University search results). View Source
